molecular formula C11H10FNO2 B1506530 Ethyl 4-fluoro-1H-indole-7-carboxylate CAS No. 1196048-19-7

Ethyl 4-fluoro-1H-indole-7-carboxylate

Cat. No.: B1506530
CAS No.: 1196048-19-7
M. Wt: 207.2 g/mol
InChI Key: IDBKQONTDHZFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-fluoro-1H-indole-7-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a fluorine atom at the 4-position and a carboxylate ester group at the 7-position of the indole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available indole or its derivatives.

  • Carboxylation: The carboxylate ester group at the 7-position is introduced through a carboxylation reaction, often using reagents like carbon monoxide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted indoles with different functional groups.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-fluoro-1H-indole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The compound’s interaction with enzymes such as cytochrome P450 can lead to the inhibition or activation of metabolic pathways, affecting the overall metabolic flux within cells . Additionally, this compound can interact with proteins involved in gene expression, thereby influencing transcriptional and translational processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic pathways and cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional and translational machinery within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is generally stable at room temperature, but its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s biological activity changes dramatically at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with different biological activities . These metabolic pathways can influence the overall metabolic flux within cells, affecting the production and utilization of key metabolites . Additionally, this compound can modulate the activity of other metabolic enzymes, thereby impacting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s biological activity and its overall distribution within tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and energy production . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Scientific Research Applications

Ethyl 4-fluoro-1H-indole-7-carboxylate has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of various diseases.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

  • Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate

Properties

IUPAC Name

ethyl 4-fluoro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9(12)7-5-6-13-10(7)8/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBKQONTDHZFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729080
Record name Ethyl 4-fluoro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196048-19-7
Record name Ethyl 4-fluoro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-fluoro-1H-indole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-fluoro-1H-indole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-fluoro-1H-indole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-fluoro-1H-indole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-fluoro-1H-indole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-fluoro-1H-indole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.